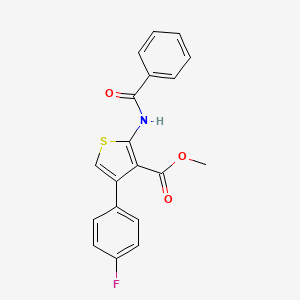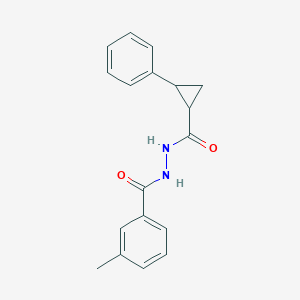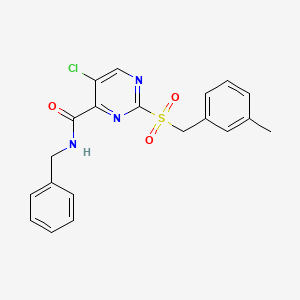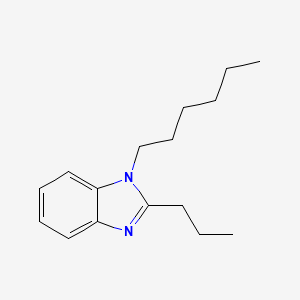![molecular formula C26H33N3O4 B11120258 4-[(4-butoxyphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120258.png)
4-[(4-butoxyphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-BUTOXYBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BUTOXYBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the butoxybenzoyl intermediate: This step involves the reaction of butoxybenzoic acid with appropriate reagents to form the butoxybenzoyl chloride.
Pyrrole ring formation: The butoxybenzoyl chloride is then reacted with a suitable pyrrole precursor under controlled conditions to form the pyrrole ring.
Introduction of the diethylaminoethyl group: This step involves the reaction of the intermediate with diethylaminoethyl chloride in the presence of a base to introduce the diethylaminoethyl group.
Final cyclization and hydroxylation: The final step involves cyclization and hydroxylation to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-BUTOXYBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
4-(4-BUTOXYBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-BUTOXYBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(diethylamino)benzophenone: This compound shares the diethylamino group and benzophenone structure but lacks the pyrrole and hydroxyl groups.
Benoxinate: This compound has a similar diethylaminoethyl group but differs in the overall structure and functional groups.
Uniqueness
4-(4-BUTOXYBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H33N3O4 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-[2-(diethylamino)ethyl]-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H33N3O4/c1-4-7-17-33-21-12-10-19(11-13-21)24(30)22-23(20-9-8-14-27-18-20)29(26(32)25(22)31)16-15-28(5-2)6-3/h8-14,18,23,30H,4-7,15-17H2,1-3H3/b24-22- |
InChI Key |
PRVFZHWYSJCNMJ-GYHWCHFESA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(CC)CC)C3=CN=CC=C3)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CN=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(dimethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120175.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120179.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[3-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120180.png)



![3-[2-(2-Nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B11120214.png)
![[4-(3-Chlorophenyl)piperazino][2-(4-pyridyl)-4-quinolyl]methanone](/img/structure/B11120222.png)
![3'-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-ethyl-4'-hydroxy-1'-(2-methoxyethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B11120228.png)
![methyl 2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11120236.png)
![4-{(E)-[(2-methylphenyl)imino]methyl}phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11120243.png)

![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(pyridin-3-YL)methylidene]acetohydrazide](/img/structure/B11120254.png)

